6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine
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Overview
Description
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine is a compound that has garnered interest in various fields of scientific research. It is structurally related to azathioprine, a well-known immunosuppressive drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine typically involves the reaction of 6-mercaptopurine with 1-methyl-4-nitro-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the thio group can lead to a variety of different compounds .
Scientific Research Applications
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of purine derivatives.
Medicine: Explored for its potential immunosuppressive properties, similar to azathioprine.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine involves its interaction with cellular enzymes and nucleic acids. The compound can be incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and function. This mechanism is similar to that of azathioprine, which is known to inhibit the proliferation of immune cells .
Comparison with Similar Compounds
Similar Compounds
Azathioprine: A well-known immunosuppressive drug with a similar structure and mechanism of action.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with applications in cancer therapy.
Uniqueness
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine is unique due to its specific structural features, including the nitroimidazole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine, commonly referred to as BW 57-322 or Azamune, is a purine derivative that has garnered attention for its potential biological activities, particularly in immunosuppression and anti-inflammatory applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₇N₇O₂S
- Molecular Weight : 277.26 g/mol
- CAS Number : 446-86-6
- Synonyms : BW 57-322, Azamune
The compound functions primarily as an immunosuppressive agent. Its mechanism involves the inhibition of purine synthesis, which is crucial for lymphocyte proliferation and function. The presence of the thio group enhances its interaction with cellular targets, potentially leading to increased efficacy in suppressing immune responses.
Immunosuppressive Effects
Research indicates that BW 57-322 exhibits significant immunosuppressive properties, making it a candidate for treating autoimmune diseases and preventing transplant rejection. It is often used in combination with other agents like cyclophosphamide and hydroxychloroquine to enhance therapeutic outcomes in conditions such as rheumatoid arthritis .
Anti-inflammatory Properties
Studies have demonstrated that this compound can modulate inflammatory responses. It reduces the secretion of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as the NF-kB signaling pathway. This activity is particularly relevant in chronic inflammatory conditions .
In Vitro Studies
A range of in vitro studies has assessed the efficacy of BW 57-322 on various cell lines:
- Cell Proliferation Assays : The compound showed a dose-dependent inhibition of T-cell proliferation.
- Cytokine Release : Significant reductions in IL-2 and TNF-alpha levels were observed when cells were treated with BW 57-322, indicating its role in modulating immune responses.
Study | Cell Line | Concentration (μM) | Effect |
---|---|---|---|
Jurkat T-cells | 50 | 50% inhibition of proliferation | |
RAW264.7 Macrophages | 25 | Decreased TNF-alpha secretion by 40% |
In Vivo Studies
Animal model studies further support the immunosuppressive effects of BW 57-322:
- Rheumatoid Arthritis Models : Administration of the compound led to reduced joint inflammation and improved clinical scores.
- Transplant Models : Enhanced graft survival rates were noted when used as a pre-treatment before transplantation.
Case Studies
Several case studies highlight the clinical utility of BW 57-322:
- Case Study in Autoimmune Disease : A patient with severe rheumatoid arthritis showed significant improvement after being treated with a regimen including BW 57-322, leading to decreased disease activity scores.
- Transplant Rejection Prevention : In a controlled study involving kidney transplant recipients, those receiving BW 57-322 demonstrated lower rates of acute rejection compared to controls .
Properties
CAS No. |
91495-43-1 |
---|---|
Molecular Formula |
C12H14N8O2S |
Molecular Weight |
334.36 g/mol |
IUPAC Name |
6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-9-propylpurin-2-amine |
InChI |
InChI=1S/C12H14N8O2S/c1-3-4-19-6-14-7-8(19)16-12(13)17-10(7)23-11-9(20(21)22)15-5-18(11)2/h5-6H,3-4H2,1-2H3,(H2,13,16,17) |
InChI Key |
JNJGQBBQHDKNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N |
Origin of Product |
United States |
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